

in vitro evaluation of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate derivatives

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Compound of Interest

Compound Name: *ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate*

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A Comparative Guide to the In Vitro Evaluation of **Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate** Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of derivatives closely related to **ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate**. Due to a lack of publicly available data on the exact title compound, this guide focuses on its structural analogs, particularly those featuring a trifluoromethoxy or trifluoromethyl substitution on the indole ring. The data presented herein is intended to infer the potential therapeutic applications of **ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate** and to provide a framework for its future in vitro evaluation. The strategic inclusion of a trifluoromethoxy group can enhance a molecule's metabolic stability and cell membrane permeability, making this class of compounds promising for further investigation^{[1][2]}.

Comparative Anticancer Activity

Indole derivatives are a well-established class of compounds with significant potential in oncology^[1]. The introduction of a trifluoromethoxy group at the 5-position of the indole ring has been explored in various analogs, demonstrating notable cytotoxic effects against a range of cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several 5-(trifluoromethoxy)indole derivatives and other comparative indole-based compounds against various cancer cell lines.

Compound Class	Specific Derivative Example	Cancer Cell Line	IC50 (µM)	Reference Compound	Reference IC50 (µM)
5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones	Derivative A	K562 (Chronic Myelogenous Leukemia)	Data Not Specified	-	-
Derivative B	P3HR1 (Burkitt's Lymphoma)	Data Not Specified	-	-	-
Derivative C	HL60 (Acute Promyelocytic Leukemia)	Data Not Specified	-	-	-
Trifluoromethoxyphenyl Indole-5-carboxamide	Compound 8f	MCF-7 (Breast Cancer)	4.72	-	-
S					
Compound 8f		MDA-MB-231 (Breast Cancer)	5.53	-	-
Compound 4c		K562 (Chronic Myelogenous Leukemia)	1.1	-	-
Compound 4e		MV4-11 (Acute Myeloid Leukemia)	1.7	-	-

Compound 4m	MCF-7 (Breast Cancer)	1.4	-	-	
5-Substituted-indole-2-carboxamide	Compound 5j	Mean of 4 cancer cell lines	0.037	Erlotinib	0.033
Compound 5i	cancer cell lines	Mean of 4	0.049	Erlotinib	0.033
Indeno[1,2-b]indole Derivative	Compound 4p	A431, A549, LNCaP	Potent Antiproliferative Effects	-	-

Inhibition of Key Cancer-Related Kinases

Several indole derivatives exert their anticancer effects by inhibiting protein kinases crucial for cancer cell proliferation and survival, such as EGFR and CDK2.

Compound Class	Specific Derivative	Target Kinase	IC50 (nM)	Reference Compound	Reference IC50 (nM)
5-Substituted-indole-2-carboxamide s	Compound 5i	EGFR	85 - 124 (range for potent compounds)	Erlotinib	80
Compound 5g	CDK2	33	-	-	-
Trifluoromethoxyphenyl Indole-5-carboxamide s	Compound 7f	AKT	5380	-	-
Compound 8f	AKT	6900	-	-	-

Comparative Antimicrobial Activity

Indole-based structures have also been investigated for their antimicrobial properties. The data below compares the activity of various indole derivatives against bacterial and fungal pathogens.

Compound Class	Specific Derivative	Microbial Strain	MIC (mg/mL)	Reference Compound	Reference MIC (mg/mL)
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivatives	Compound 8	Enterobacter cloacae	0.004 - 0.03	Ampicillin/Streptomycin	-
Compound 15	Trichophyton viride		0.004 - 0.06	-	-
Indole-1,2,4-Triazole Conjugates	Compound 6f	Candida albicans	0.002	-	-
Most tested compounds	Candida tropicalis		0.002	-	-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro data. Below are outlines of key experimental protocols.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[3][4].

- **Cell Seeding:** Cells are seeded in a 96-well plate at a density of 1×10^4 cells/well and incubated for 24 hours.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

- MTT Addition: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
- Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Kinase Inhibition Assay (EGFR/CDK2)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

- Reaction Setup: The kinase, a specific substrate peptide, and the test compound at various concentrations are combined in a reaction buffer.
- Initiation: The kinase reaction is initiated by the addition of ATP.
- Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
- Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay)[5][6][7].
- Data Analysis: The percentage of kinase inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

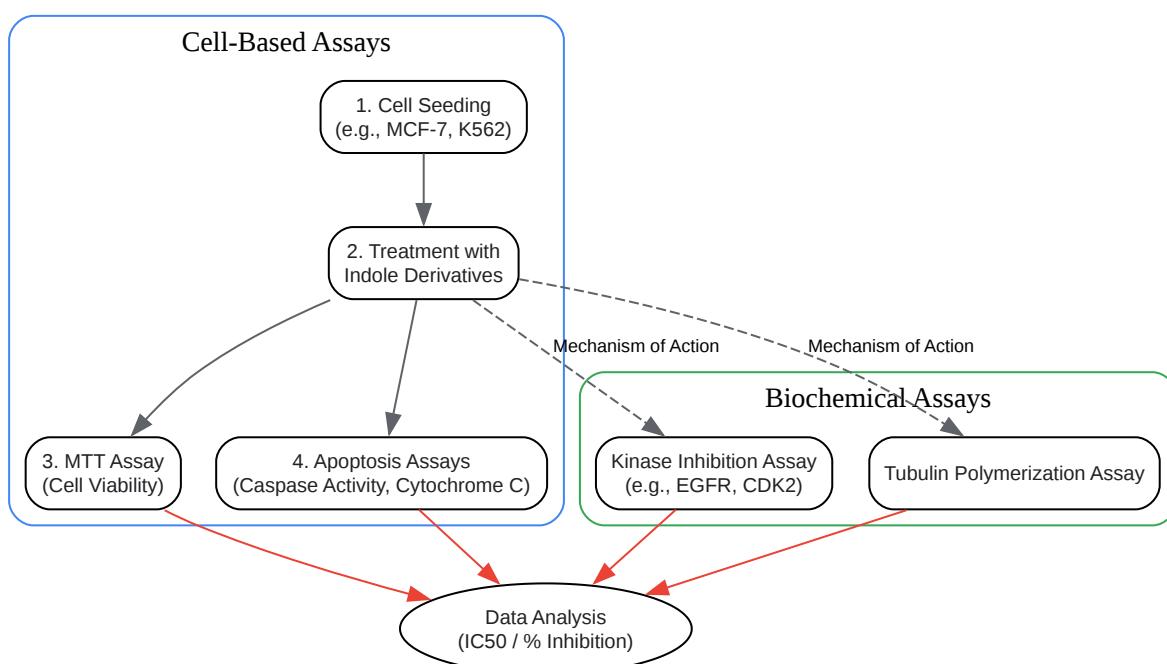
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[2][8][9].

- Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

- Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
- Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria, or 24-48 hours for fungi)[8][10].
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

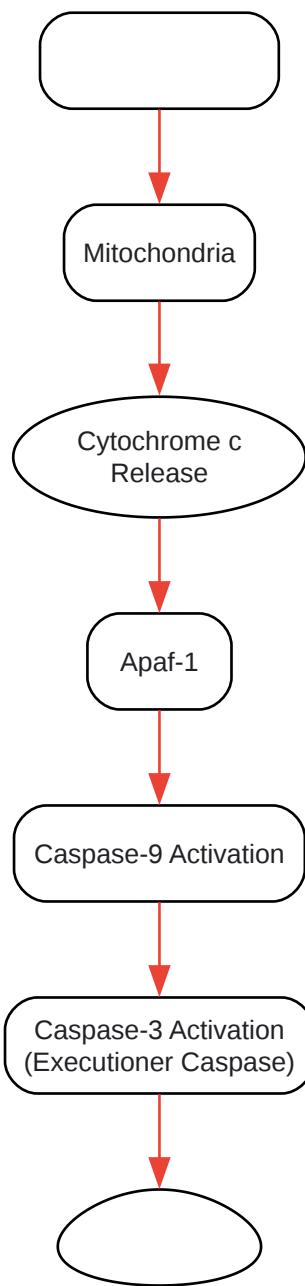
Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.



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Caption: Workflow for in vitro anticancer evaluation.



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Caption: Intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The available data on trifluoromethoxy and trifluoromethyl-substituted indole derivatives suggest that **ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate** is a promising candidate for

anticancer and antimicrobial drug discovery. The trifluoromethoxy group is anticipated to confer favorable pharmacological properties.

Future in vitro evaluation of **ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate** should include:

- Broad-spectrum cytotoxicity screening against a panel of cancer cell lines.
- Kinase inhibition profiling to identify specific molecular targets.
- Mechanism of action studies, including apoptosis and cell cycle analysis.
- Antimicrobial susceptibility testing against a range of pathogenic bacteria and fungi.

The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating these investigations. The synthesis and subsequent in vitro evaluation of **ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate** are warranted to fully elucidate its therapeutic potential.

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